N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
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Overview
Description
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a nicotinamide moiety, and a difluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a difluorobenzene derivative.
Attachment of the Nicotinamide Moiety: The nicotinamide group is attached through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(ethylthio)nicotinamide
- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)pyridine
Uniqueness
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C16H11F2N3OS2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H11F2N3OS2/c1-23-15-10(3-2-6-19-15)14(22)21-16-20-13(8-24-16)9-4-5-11(17)12(18)7-9/h2-8H,1H3,(H,20,21,22) |
InChI Key |
DNWVTLAEEZIASY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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